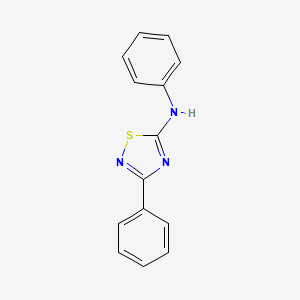

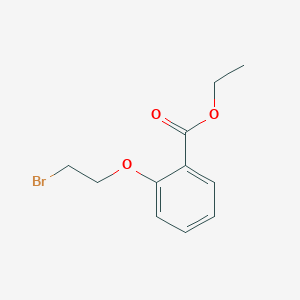

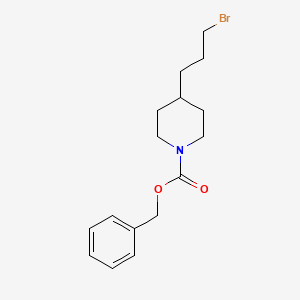

![molecular formula C13H16N2O2 B3109757 tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-34-7](/img/structure/B3109757.png)

tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate

Overview

Description

“tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound. It is a derivative of benzimidazole . Benzimidazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis process for “tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate” is not explicitly mentioned in the search results.Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles, including benzimidazoles, are key components in the synthesis of functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles, such as “n-boc-2-methylbenzimidazole”, is of strategic importance due to the wide range of applications to which this important heterocycle is being deployed .

Pharmaceuticals and Agrochemicals

Benzimidazole derivatives have traditional applications in pharmaceuticals and agrochemicals . They are used as a basic core in natural products such as histidine, purine, histamine, and DNA-based structures . They have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Anticancer Agents

Benzimidazole derivatives, including “n-boc-2-methylbenzimidazole”, have been intensively studied for their potential as anticancer agents . The presence of certain substituent groups in their structures can significantly influence their bioactivity against cancer cell lines .

Antimicrobial Activity

Benzimidazole compounds, including “n-boc-2-methylbenzimidazole”, have been found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species .

Solar Cells and Optical Applications

Emerging research is exploring the use of benzimidazole derivatives in dyes for solar cells and other optical applications . The unique properties of these compounds make them suitable for use in these high-tech applications.

Functional Materials and Catalysis

Benzimidazole derivatives are being deployed in the development of functional materials and catalysis . Their unique chemical structure and properties make them versatile and useful in these areas.

Antihelminthics

Benzimidazole derivatives are used as antihelminthics . Drugs such as mebendazole, albendazole, thiabendazole, and flubendazole contain a benzimidazole ring and are commercially available .

Antihypertensive Agents

Benzimidazole derivatives are also used as antihypertensive agents . Drugs such as candesartan and mibefradil contain a benzimidazole ring and are used to treat high blood pressure .

Mechanism of Action

Target of Action

It’s worth noting that benzimidazole derivatives have been reported to exhibit antimycobacterial properties . They interact with the Pantothenate synthetase of Mycobacterium tuberculosis , which plays a crucial role in the biosynthesis of coenzyme A, an essential cofactor in numerous biochemical reactions.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target organism or cell

Biochemical Pathways

Given the antimycobacterial properties of benzimidazole derivatives , it can be inferred that the compound may interfere with the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this cofactor.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimycobacterial properties , suggesting that the compound may inhibit the growth of Mycobacterium tuberculosis.

properties

IUPAC Name |

tert-butyl 2-methylbenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-14-10-7-5-6-8-11(10)15(9)12(16)17-13(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSWGQZBRWJKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

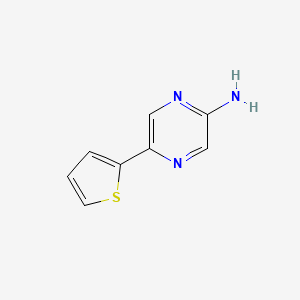

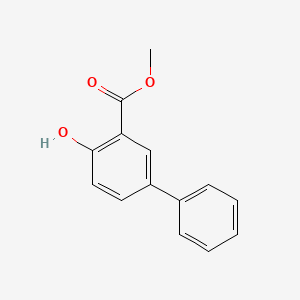

![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)

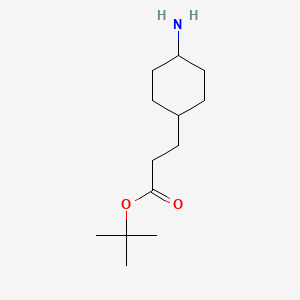

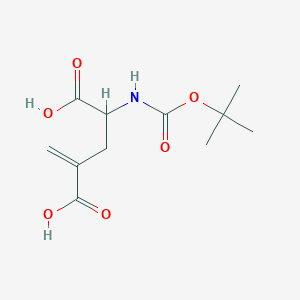

![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)

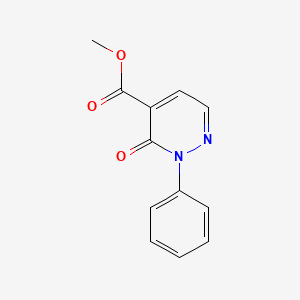

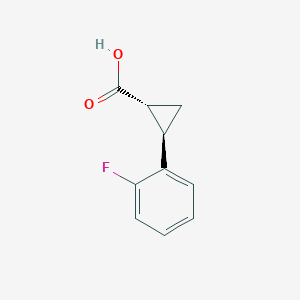

![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)

![(3aR,5R,6S,6aR)-5-[(azepan-1-yl)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3109744.png)

![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)